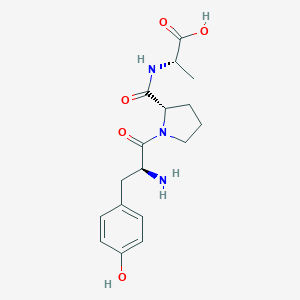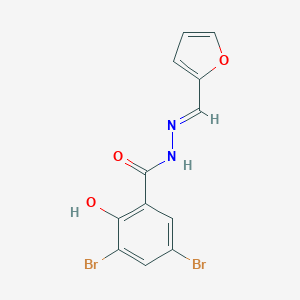![molecular formula C19H31NO B526374 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL77 is a histamine H3R antagonist, attenuating autistic behaviors in a prenatal valproic acid-induced mouse model of autism.
Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activity
- Synthesis and Antidepressant Properties: A study by Kumar et al. (2004) explored the synthesis of several compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential antidepressant properties.
Antileukemic Activity
- Antileukemic Properties: Vinaya et al. (2012) reported the synthesis of novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives, showing significant antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012). This indicates the potential of related piperidine derivatives in treating leukemia.
In Vivo Wound-Healing Potential
- Wound-Healing Efficacy: The in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives was evaluated by Vinaya et al. (2009), demonstrating significant wound healing and increased tensile strength in treated wounds (Vinaya et al., 2009).
Glycine Transporter Type-2 Inhibition
- Glycine Transporter Inhibition: Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives as glycine transporter type-2 inhibitors, with potential applications in neuropathic pain management (Takahashi et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties: Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showing potent antimicrobial activities against various pathogens, indicating the potential use of these compounds in combating microbial infections (Vinaya et al., 2009).
Antihypertensive and Calcium-Channel Blocking Activity
- Calcium-Channel Blocking and Antihypertensive Effects: Shanklin et al. (1991) synthesized a series of compounds related to 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, demonstrating their calcium-channel-blocking and antihypertensive properties (Shanklin et al., 1991).
Antioxidant Properties
- Antioxidant Activity: Domány et al. (1996) reported on analogues of (+/-)-N-methyl-N-¿1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin+ ++-4-yl¿ benzothiazol-2-amine, demonstrating potent inhibition of lipid peroxidation due to their antioxidant properties (Domány et al., 1996).
Anti-Inflammatory Compounds Targeting COX
- COX Inhibition for Anti-Inflammatory Effects: Burayk et al. (2022) evaluated benzimidazole piperidine and phenoxy pyridine derivatives for COX inhibition, indicating their potential as safe anti-inflammatory drugs (Burayk et al., 2022).
Propiedades
Nombre del producto |
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
1-[3-[4-(2-methylbutan-2-yl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-4-19(2,3)17-9-11-18(12-10-17)21-16-8-15-20-13-6-5-7-14-20/h9-12H,4-8,13-16H2,1-3H3 |
Clave InChI |
LAKVEWGOEMZVEF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(OCCCN2CCCCC2)C=C1)(C)C |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCCCN2CCCCC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DL-77; DL 77; DL77 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B526592.png)
![[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)


![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)